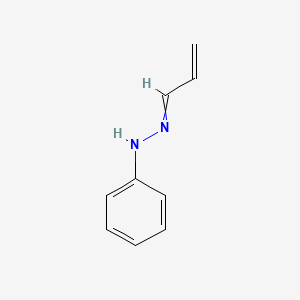
Acrolein-Phenylhydrazon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acrolein-Phenylhydrazon is a compound that combines the properties of acrolein, a highly reactive α, β-unsaturated aldehyde, and phenylhydrazine, an organic compound used in the synthesis of pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acrolein-Phenylhydrazon can be synthesized through the reaction of acrolein with phenylhydrazine. The reaction typically involves mixing equimolar amounts of acrolein and phenylhydrazine in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis of acrolein itself is well-established. Acrolein is commonly produced through the oxidation of propylene in the presence of a catalyst. This method can be adapted for the large-scale production of this compound by incorporating phenylhydrazine into the process.
Analyse Chemischer Reaktionen
Types of Reactions
Acrolein-Phenylhydrazon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Acrolein-Phenylhydrazon has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals, particularly for its reactivity and ability to form stable derivatives.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acrolein-Phenylhydrazon involves its reactivity with various biological molecules. The compound can form adducts with proteins, DNA, and other cellular components, leading to changes in their structure and function. This reactivity is primarily due to the presence of the α, β-unsaturated aldehyde group in acrolein, which can undergo Michael addition reactions with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrolein: A highly reactive aldehyde known for its toxicity and use in industrial applications.
Phenylhydrazine: An organic compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Acrolein-Phenylhydrazon combines the reactivity of acrolein with the functional versatility of phenylhydrazine, making it a unique compound with potential applications in various fields. Its ability to form stable derivatives and its reactivity with biological molecules set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
5834-97-9 |
|---|---|
Molekularformel |
C9H10N2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
N-(prop-2-enylideneamino)aniline |
InChI |
InChI=1S/C9H10N2/c1-2-8-10-11-9-6-4-3-5-7-9/h2-8,11H,1H2 |
InChI-Schlüssel |
MTZCUZLIGJOYHD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=NNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



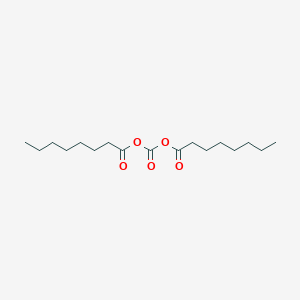
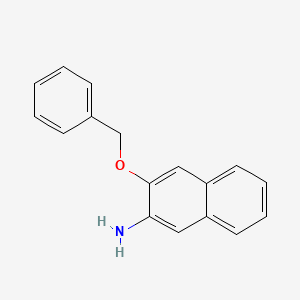
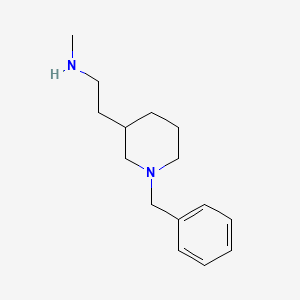

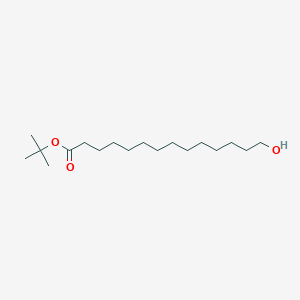

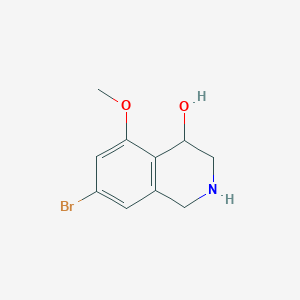
![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
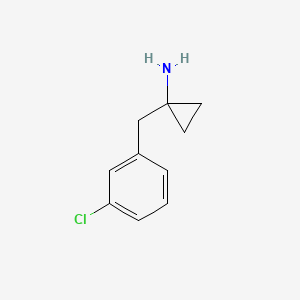
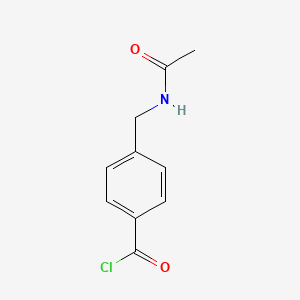
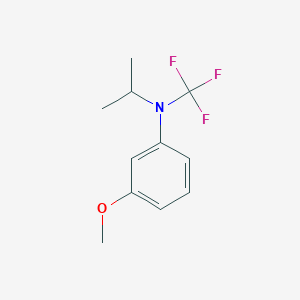
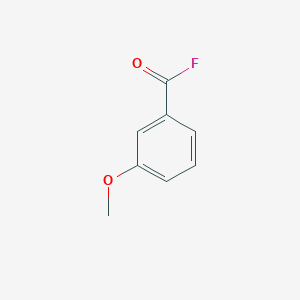
![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)
